molecular formula C15H19ClN2O B12746232 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride CAS No. 102206-98-4

4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride

Cat. No.: B12746232
CAS No.: 102206-98-4
M. Wt: 278.78 g/mol
InChI Key: RVPOTROKVUEMBB-UHFFFAOYSA-N
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Description

4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

4a,9a-Dihydro-alpha,alpha-dimethyl-9H-pyrido(3,4-b)indole-1-ethanol hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, which distinguish it from other indole derivatives.

Properties

CAS No.

102206-98-4

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

1-(9,9a-dihydro-4aH-pyrido[3,4-b]indol-1-yl)-2-methylpropan-2-ol;hydrochloride

InChI

InChI=1S/C15H18N2O.ClH/c1-15(2,18)9-13-14-11(7-8-16-13)10-5-3-4-6-12(10)17-14;/h3-8,11,14,17-18H,9H2,1-2H3;1H

InChI Key

RVPOTROKVUEMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CC2C1NC3=CC=CC=C23)O.Cl

Origin of Product

United States

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